molecular formula C13H14O3 B2520516 2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one CAS No. 954422-16-3

2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one

Cat. No. B2520516
CAS RN: 954422-16-3
M. Wt: 218.252
InChI Key: MPBSZIUSQNFHKB-UHFFFAOYSA-N
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Description

Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] Scaffolds

The synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives is achieved through a novel tandem cyclization strategy. This process involves the condensation of 3-((benzylamino)methyl)but-3-en-1-ol with aldehydes using BF3·OEt2, resulting in a highly stereoselective formation of a single diastereoisomer. This method provides a simple and efficient alternative for creating spiroisoquinoline scaffolds, which are significant in pharmacology .

Synthesis and Structural Investigation of Spiropyran-based Compounds

Spiropyran-based compounds, including photo-responsive and monomeric forms, have been synthesized using conventional routes. The copolymerization of these compounds with methyl methacrylate was carried out in solvents like tetrahydrofuran or toluene, initiated by 2,2'-azobisisobutyronitrile. The complex structures of these materials were elucidated using various NMR spectroscopic techniques, demonstrating the versatility of spiropyran compounds in material science .

Recyclization of Spiro[indole-3,4'-pyran] Derivatives

Functional derivatives of spiro[indole-3,4'-pyran] are synthesized through a three-component condensation involving 1,3-dicarbonyl compounds, isatin, and malononitrile. This method allows for the formation of fused analogs such as spiro[chromene-4,3'-indole] and spiro[indole-3,5'-pyrano[2,3-d]pyrimidine] derivatives, highlighting the potential for creating diverse spiro compounds .

Cascade Reactions for Synthesis of Pyrano[3,2-c]chromen-5-ones and Spiro[benzo[b][1,4]diazepine-2,2'-pyrano[3,2-c]chromen]-5'-ones

Innovative cascade reactions have been developed for synthesizing complex-framework compounds, including pyrano[3,2-c]chromen-5-ones and spiro[benzo[b][1,4]diazepine-2,2'-pyrano[3,2-c]chromen]-5'-ones. These reactions proceed without the need for additional catalysts or solvents, offering moderate to good yields and excellent site-selectivity. The broad substrate and functional group tolerance suggest significant synthetic utility for these methods .

Synthesis and Acidobasic Properties of Spiro[chromeno[4,3-b]indol]-xanthenes

A series of spiro[chromeno[4,3-b]indol]-xanthenes and their aza analogues have been synthesized. The structures were supported by 1H-NMR data and mass spectrometry. These compounds exhibit halochromic behavior, forming intensely colored xanthylium salts upon reaction with acid. Their potential applications include use in 'pressure sensitive papers' due to their unique acidobasic properties .

Three-component Synthesis of Spiro[(3H)-indole-3,4'-pyran]-2-ones

A versatile synthesis method for spiro[(3H)-indole-3,4'-pyran]-2-ones has been developed. This three-component reaction involves isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds, proceeding selectively to form the desired spiro compounds. The reaction is catalyzed by triethylamine in ethanol, showcasing a selective approach to synthesizing spiro compounds .

One-step Synthesis of Spiro-pyrazolo[3,4-b]pyrans

A convenient one-step synthesis method for spiro-pyrazolo[3,4-b]pyrans has been reported. This three-component condensation involves 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed chemically or electrochemically. The electrochemical method offers milder conditions and higher yields, demonstrating an efficient route to synthesize these spiro compounds .

Tandem Prins Spirocyclization for Tetrahydrospiro[chroman-2,4'-pyran] Derivatives

A novel cascade strategy for synthesizing tetrahydrospiro[chroman-2,4'-pyran] derivatives has been developed. The condensation of aldehydes with 2-(5-hydroxy-3-methylenepentyl)phenol in the presence of BF3·OEt2 under mild conditions leads to a highly stereoselective single diastereomer. This method is convenient for creating pharmacologically relevant spirochroman scaffolds .

Four-component Synthesis of Pyrano[2,3-c]pyrazol-5-carbonitriles and Spiro-pyrano[2,3-c]pyrazol Derivatives

A new four-component synthesis for 6-amino-2H,4H-pyrano[2,3-c]pyrazol-5-carbonitriles and spiro-conjugated derivatives has been described. This method provides a one-pot route to diverse pyrazoles and spiro[indoline-3,4'-pyrano[2,3-c]pyrazol]-2-ones, highlighting a convenient approach to synthesizing these compounds .

Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans

Pyrano[3,2-b]pyrans are an important class of heterocyclic compounds with significant biological activities. Kojic acid, a natural γ-pyrone, has been used as a substrate for synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These compounds have applications in medicinal chemistry, the food industry, cosmetics, and the chemical industry. Various synthetic strategies have been developed for these compounds, emphasizing their medicinal applications .

Scientific Research Applications

Antioxidant Properties and Cell Protection

Chromones, including 2',3,3',4,5',6'-hexahydrospiro derivatives, are recognized for their potent antioxidant properties. These compounds, commonly found in a normal human diet, are associated with several physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their ability to neutralize active oxygen species and scavenge free radicals is believed to be crucial for delaying or inhibiting cell impairment and various diseases. Key structural features such as the double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are critical for their radical scavenging activity. Methylation or glycosylation of these hydroxyl groups decreases their antioxidant potential, highlighting the importance of the core structure in determining their efficacy (Yadav, Parshad, Manchanda, & Sharma, 2014).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to hexahydrospiro derivatives, is a key precursor for the pharmaceutical industry due to its broad synthetic applications and bioavailability. The versatility of 5H-pyrano[2,3-d]pyrimidine scaffolds in synthetic chemistry has been extensively explored, with hybrid catalysts playing a significant role in their development. Such catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The review focuses on the application of these catalysts for synthesizing pyranopyrimidine scaffolds, demonstrating the compound's importance in the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Anti-cancer Activities

Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis, exhibits significant anti-cancer activities. Although not directly mentioned as a hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one derivative, baicalein shares a similar benzopyran core structure. Its effects on biological processes such as cell proliferation, metastasis, apoptosis, and autophagy demonstrate the potential of benzopyran derivatives in cancer treatment. Specifically, baicalein's efficacy against Hepatocellular Carcinoma (HCC), one of the most prevalent malignancies, underscores the therapeutic promise of benzopyran derivatives in oncology (Bie et al., 2017).

Structural and Pharmacological Importance

Morpholine and pyrans derivatives, including the hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one, have garnered attention due to their broad spectrum of pharmacological profiles. These compounds, by virtue of their structural diversity, have been explored for various pharmacological activities. The review of morpholine and pyran analogues discussed reveals their potent pharmacophoric activities, emphasizing the current trends in their applications and the potential for designing novel derivatives with enhanced pharmacological benefits (Asif & Imran, 2019).

properties

IUPAC Name

spiro[3H-chromene-2,4'-oxane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-11-9-13(5-7-15-8-6-13)16-12-4-2-1-3-10(11)12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBSZIUSQNFHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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